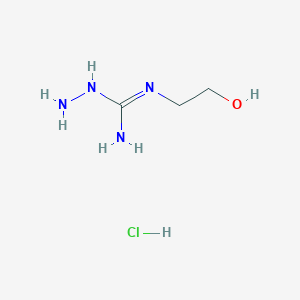

1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is a chemical compound that has been gaining attention due to its unique biological properties and potential applications in various fields. It is related to guanidine compounds, which are known for their versatility in chemistry and their presence in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of guanidines can be complex and involves several steps. One approach towards N, N ′-disubstituted guanidines involves the use of N-chlorophthalimide, isocyanides, and amines. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Scientific Research Applications

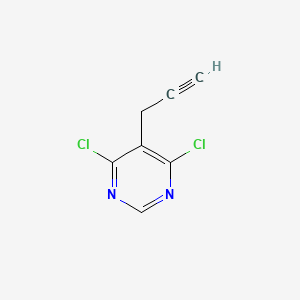

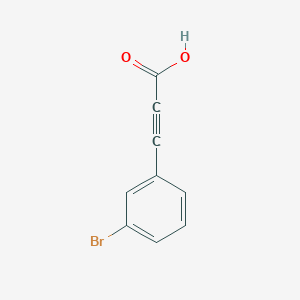

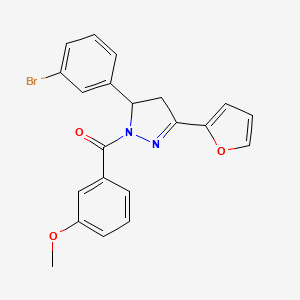

Synthesis of Heterocyclic Compounds

The guanidine group is instrumental in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The compound can be used to synthesize cyclic guanidines like 2-aminoimidazolines and tetrahydropyrimidines, which are present in many natural products and compounds of medicinal interest .

Organocatalysis

Guanidine derivatives, including 1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride, are known for their superbase properties. They are used in organocatalysis to catalyze various chemical reactions, which is a growing field in green chemistry due to its potential to reduce the need for metal catalysts .

Biological Applications

This compound has biological applications due to its ability to form hydrogen bonds and its high basicity. It can act as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist. These properties make it valuable in the study of biochemical pathways and drug development .

Protein and Nucleic Acid Purification

1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride is used in the purification of proteins and nucleic acids. It helps in the dissociation of nucleoproteins and inhibits RNase, which is crucial for RNA isolation and ensuring the integrity of the nucleic acids during purification processes .

Intermediate in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the preparation of sulfadiazine, an important raw material for sulfamethyldiazine, sulfamethazine, and folic acid. These are key components in the production of antibiotics and vitamins .

Organic Synthesis and Dye Manufacturing

As an organic synthesis intermediate, 1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride is used in the production of dyes. It is involved in the synthesis of 2-amino-pyrimidine derivatives, which are essential in creating various dye compounds .

Mechanism of Action

While the specific mechanism of action for “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is not provided, guanidine compounds are known to act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Future Directions

Guanidine compounds have been gaining attention due to their unique biological properties and potential applications in various fields. For instance, Guanidine-Hydrochloride has been used for fast and efficient protein digestion and single-step affinity-purification mass spectrometry (AP-MS) experiments . This suggests that “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” and related compounds may have promising future applications in the field of proteomics and other areas of research.

properties

IUPAC Name |

1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZTBJRZNKJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)

![2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2567883.png)

![5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567885.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2567889.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2567890.png)

![2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2567893.png)

![4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2567894.png)